molecular formula C5H9NO4 B13892023 (2S)-5-Amino-2-hydroxy-5-oxopentanoic acid CAS No. 53363-45-4

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid

Cat. No.: B13892023
CAS No.: 53363-45-4
M. Wt: 147.13 g/mol
InChI Key: YEQXTNAAHMATGV-VKHMYHEASA-N
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Description

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid is a chiral non-proteinogenic amino acid derivative characterized by a pentanoic acid backbone with functional modifications at positions 2 and 5. The compound features a hydroxyl group at the second carbon (in the S-configuration), an amino group, and a ketone (oxo) group at the fifth carbon. The stereochemistry at position 2 and the dual functionalization (amino and oxo) at position 5 may influence its reactivity, solubility, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid can be achieved through several methods. One common approach involves the oxidation of L-glutamic acid using specific oxidizing agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound in large quantities. The fermentation process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-2-hydroxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products

Scientific Research Applications

(S)-5-Amino-2-hydroxy-5-oxopentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-Amino-2-hydroxy-5-oxopentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes, leading to the formation of various metabolites. The molecular targets and pathways involved include amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

The structural uniqueness of (2S)-5-amino-2-hydroxy-5-oxopentanoic acid becomes apparent when compared to related 5-oxopentanoic acid derivatives. Key differences arise in substituent positions, protective groups, and stereochemistry, which collectively alter physicochemical and functional properties.

Positional Isomers

  • 5-Amino-4-oxopentanoic Acid Hydrochloride (): This isomer retains the amino group at position 5 but shifts the oxo group to position 4. It serves as a precursor in synthetic routes for modified amino acids or enzyme inhibitors .

Functional Group Variations

  • (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid (): The benzyloxycarbonyl (Cbz) group at position 2 protects the amino functionality, increasing hydrophobicity and stability during peptide synthesis. This contrasts with the hydroxyl group in the target compound, which may participate in hydrogen bonding or oxidation reactions .
  • (2S)-2-Acetamido-5-oxopentanoic Acid (): An acetamido group at position 2 replaces the hydroxyl group, altering solubility and metabolic pathways. This derivative, identified as N-acetyl-L-glutamate 5-semialdehyde, is implicated in arginine biosynthesis, highlighting the biological significance of acetamido modifications .

Halogenated Derivatives

  • (2S)-5-Amino-2-(3,5-dibromo-4-hydroxyanilino)-5-oxopentanoic Acid (): The introduction of bromine atoms and an anilino group at position 2 enhances steric bulk and electronic effects, likely influencing binding affinity in enzyme-substrate interactions. Such halogenation is common in drug design to improve bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties Reference
This compound C₅H₉NO₅ 2-OH (S), 5-NH₂, 5-O 163.13 High polarity, chiral center -
(S)-5-Amino-2-(Cbz-amino)-5-oxopentanoic acid C₁₄H₁₇N₃O₆ 2-Cbz-NH, 5-NH₂, 5-O 329.30 Hydrophobic, peptide intermediate
5-Amino-4-oxopentanoic Acid Hydrochloride C₅H₈ClNO₃ 4-O, 5-NH₂ 177.58 Crystalline, acidic
(2S)-2-Acetamido-5-oxopentanoic acid C₇H₁₁NO₄ 2-Acetamido, 5-O 175.17 Metabolic intermediate

Research Findings and Implications

  • Synthetic Accessibility: Derivatives like (S)-5-amino-2-(Cbz-amino)-5-oxopentanoic acid () are synthesized using coupling agents (e.g., EDCI/HOBt), emphasizing the need for protective groups to prevent side reactions. In contrast, halogenated analogs () require anhydrous conditions and catalysts like DMAP .
  • Biological Relevance : The acetamido derivative () participates in arginine biosynthesis, suggesting that modifications at position 2 can redirect metabolic flux. This contrasts with the hydroxyl group in the target compound, which may act as a reactive site in redox reactions .
  • Physicochemical Properties : Hydroxyl groups enhance solubility (e.g., logP = 0.12 for the target compound vs. 3.18 for hydrophobic esters in ), while halogenation increases molecular weight and steric hindrance .

Biological Activity

(2S)-5-Amino-2-hydroxy-5-oxopentanoic acid, also known as 5-amino-2-oxopentanoic acid, is a compound of significant interest in the fields of biochemistry and pharmacology. Its unique structure, which includes an amino group and a keto acid moiety, suggests a variety of potential biological activities. This article explores its biological activity through various studies, including case studies, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H9N1O3\text{C}_5\text{H}_9\text{N}_1\text{O}_3

Structural Features

  • Amino Group : Contributes to its basicity and ability to form hydrogen bonds.
  • Hydroxy Group : Increases solubility and may enhance interaction with biological targets.
  • Keto Group : Plays a critical role in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Neuroprotective Properties : Compounds with similar structures have shown potential in protecting neurons from damage.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis.

Enzymatic Interactions

The compound has been studied for its interactions with specific enzymes:

EnzymeFunctionImpact
D-amino-acid oxidaseCatalyzes the oxidative deamination of D-amino acidsInvolved in neurotransmitter metabolism
3-ketoacyl-CoA thiolaseParticipates in fatty acid metabolismPotential role in energy production

Case Studies

  • Neuroprotection : A study demonstrated that this compound protects against oxidative stress-induced neuronal death in vitro. The mechanism involved the modulation of glutathione levels and inhibition of caspase activation .
  • Anti-inflammatory Activity : In a model of induced inflammation, this compound reduced pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-Amino-4-(hydroxymethyl)cyclopropaneAmino group, cyclopropanePotential neuroprotective effectsSimpler structure
3-Amino-4-hydroxybutyric acidHydroxyl and amino groupsNeurotransmitter activityInvolvement in GABAergic signaling
4-Amino-3-hydroxybutyric acidHydroxyl and amino groupsAntioxidant propertiesSimilar backbone but different activity

The structural complexity of this compound enhances its interaction with biological targets compared to simpler analogs.

Metabolic Role

This compound is involved in the metabolism of D-amino acids. It has been shown to act as a detoxifying agent that removes accumulated D-amino acids during aging processes . This suggests potential applications in age-related metabolic disorders.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound, emphasizing its accessibility for research and therapeutic use. These include enzymatic methods using specific microbial strains capable of bioconverting amino acids into their corresponding hydroxy acids .

Properties

CAS No.

53363-45-4

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S)-5-amino-2-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)/t3-/m0/s1

InChI Key

YEQXTNAAHMATGV-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)O

Canonical SMILES

C(CC(=O)N)C(C(=O)O)O

Origin of Product

United States

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